Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
“Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 1262415-66-6 . It has a molecular weight of 323.19 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H15BrN2O2/c1-3-19-14(18)13-12(15)10(2)17(16-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 . This code represents the molecular structure of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can be produced through various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a notable compound in the field of chemical synthesis, particularly for the development of heterocyclic compounds. It serves as a crucial building block in the synthesis of a wide variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound and its derivatives facilitates mild reaction conditions for generating diverse heterocyclic compounds from various precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. These heterocyclic compounds play a significant role in pharmaceuticals and dyes synthesis, underlining the importance of this compound in medicinal chemistry and material science (Gomaa & Ali, 2020).
Biomedical Applications and Drug Discovery
The pyrazole carboxylic acid derivatives, including this compound, have been identified as significant scaffolds in the realm of medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The wide array of biological activities associated with these compounds highlights their potential in drug discovery and biomedical research. The versatility of these compounds, combined with their pharmacological significance, makes them a focal point for further exploration in medicinal chemistry (Cetin, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
ethyl 1-benzyl-4-bromo-5-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-19-14(18)13-12(15)10(2)17(16-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVGAOABAMSIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743535 | |
Record name | Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262415-66-6 | |
Record name | Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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